molecular formula C9H7BrN2O2 B1357167 methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 872619-43-7

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B1357167
CAS No.: 872619-43-7
M. Wt: 255.07 g/mol
InChI Key: QFENDXLPFBGAIX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 872619-43-7) is a brominated pyrrolopyridine derivative with a methyl ester group at position 3 and a bromine atom at position 4. It is a key intermediate in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent. The compound is commercially available with a purity of 97% and is widely used in the preparation of bioactive molecules and heterocyclic scaffolds .

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENDXLPFBGAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583298
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872619-43-7
Record name Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry

  • Kinase Inhibitors : It serves as a precursor in the synthesis of various kinase inhibitors. Notably, it has been identified as a potential inhibitor of SGK-1 kinase, which is crucial for cell survival and proliferation. This inhibition may have therapeutic implications for diseases such as cancer and diabetes .

Biological Studies

  • Enzyme Inhibition : The compound is used to study the inhibition of specific enzymes involved in signaling pathways. This inhibition can disrupt pathological processes associated with various diseases .

Chemical Biology

  • Probes for Biological Processes : It is employed in the design of probes for studying biological processes at the molecular level, facilitating the understanding of complex biochemical interactions .

Industrial Applications

  • Pharmaceuticals and Agrochemicals : Derivatives of this compound are explored for their potential use in pharmaceuticals and agrochemicals due to their biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Activity : Research indicates that derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have highlighted its potential use in oncology due to its ability to inhibit cancer cell proliferation .
  • Anti-inflammatory Potential : The compound has been explored for its potential use in developing anti-inflammatory drugs, addressing conditions characterized by inflammation .
  • Neuroprotective Agents : Investigations into its effects on neurodegenerative diseases suggest that it may modulate enzyme activity beneficially .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated Pyrrolo[2,3-b]Pyridines

The position of the bromine substituent significantly impacts reactivity and applications. Key analogs include:

Compound Name CAS Number Bromine Position Purity Key Differences vs. Target Compound References
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 4 97% Bromine at position 4 alters electronic distribution, potentially reducing cross-coupling efficiency at position 5.
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1934399-90-2 6 95% Bromine at position 6 may influence steric hindrance in reactions.
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 872619-43-7 5 97% Optimal balance of electronic and steric effects for cross-coupling.

Key Findings :

  • Bromine at position 5 (target compound) is preferred for Suzuki couplings, as position 5 is sterically accessible and electronically activated for palladium-catalyzed reactions .
  • Position 4 bromine (CAS 1190319-82-4) may lead to competing side reactions due to proximity to the ester group .
Halogen-Substituted Analogs

Replacing bromine with other halogens or functional groups alters physicochemical properties:

Compound Name Substituent Molecular Weight Key Differences vs. Target Compound References
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Fluoro at C5 194.16 g/mol Smaller, more electronegative substituent; lower molecular weight may enhance solubility.
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CF3 at C5 244.17 g/mol Increased lipophilicity; trifluoromethyl groups enhance metabolic stability in drug design.

Key Findings :

  • Fluorine analogs (e.g., 5-fluoro) are less reactive in cross-coupling but may improve bioavailability .
Functional Group Variations
2.3.1. Carbaldehyde vs. Ester Derivatives
Compound Name Functional Group Reactivity Applications References
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Aldehyde at C3 High Used in Grignard additions or condensations.
This compound Ester at C3 Moderate Stable under basic conditions; hydrolyzable to carboxylic acids.

Key Findings :

  • The ester group in the target compound provides stability compared to the aldehyde, which is prone to oxidation .
  • Aldehyde derivatives (e.g., CAS 74420-15-8) enable rapid diversification but require careful handling .
2.3.2. Amino and Acylated Derivatives
Compound Name Functional Group Bioactivity References
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Amine at C3 Antifungal lead
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Nicotinamide at C3 Antimicrobial

Key Findings :

  • Amino derivatives (e.g., CAS 507462-51-3) show promise in antimicrobial studies but lack the ester’s versatility in synthesis .
  • Acylation of the amine (e.g., compound 8a in ) enhances bioactivity but complicates synthetic routes .

Biological Activity

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol

The compound features a pyrrolo[2,3-b]pyridine core structure with a bromine substituent and an ester functional group, which enhances its solubility and reactivity in biological systems.

This compound exhibits various biological activities primarily through the following mechanisms:

  • Kinase Inhibition : This compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a crucial role in several cellular processes including cell survival and proliferation. Inhibition of SGK-1 can have therapeutic implications for diseases such as cancer and diabetes .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in signaling pathways. This inhibition can disrupt pathological processes associated with various diseases .
  • Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Study A (2020) Demonstrated that this compound effectively inhibited SGK-1 kinase activity in vitro, leading to reduced cell proliferation in cancer cell lines .
Study B (2022) Investigated the structure-activity relationship (SAR) of various pyrrolo[2,3-b]pyridine derivatives, revealing that modifications at the bromine position significantly enhanced enzyme inhibition .
Study C (2023) Reported on the anti-inflammatory properties of the compound in animal models, highlighting its potential for treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are explored for various therapeutic applications including:

  • Cancer Treatment : Due to its antiproliferative properties against cancer cells.
  • Anti-inflammatory Drugs : Potential use in treating conditions characterized by inflammation.
  • Neuroprotective Agents : Investigated for effects on neurodegenerative diseases through enzyme modulation.

Q & A

Q. How can MnO₂ oxidation be optimized for converting alcohols to ketones in pyrrolo[2,3-b]pyridine derivatives?

  • Guidelines : Use a 10-fold excess of MnO₂ in THF at room temperature for 12 hours. Monitor reaction progress via TLC to avoid over-oxidation, which can degrade the heterocyclic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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